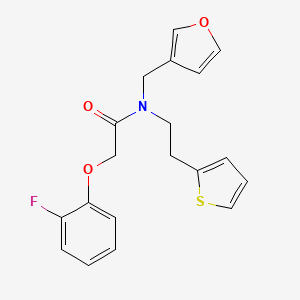

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

Molecular Formula: C₁₉H₁₈FNO₃S Molecular Weight: 359.4 g/mol Structural Features:

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S/c20-17-5-1-2-6-18(17)24-14-19(22)21(12-15-8-10-23-13-15)9-7-16-4-3-11-25-16/h1-6,8,10-11,13H,7,9,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBDINIBSGDOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)N(CCC2=CC=CS2)CC3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 360.385 g/mol. The structure features a fluorophenoxy group, a furan moiety, and a thiophenyl substituent, which are critical for its biological interactions.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds containing furan and thiophene rings have been shown to inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Enzyme Inhibition : The presence of the fluorophenoxy group can enhance the selectivity and potency of enzyme inhibitors, particularly in targeting glycosidases and proteases.

Structure-Activity Relationship (SAR)

A study on related compounds highlighted that the introduction of a fluorine atom on the phenyl ring significantly enhances potency against specific enzyme targets. For instance, fluoro-substituted derivatives displayed improved inhibition of α-l-fucosidases compared to their non-fluorinated counterparts, suggesting that the fluorine atom may play a crucial role in binding affinity and selectivity .

Case Study 1: Antimicrobial Efficacy

In a recent study, derivatives of acetamides were screened for antimicrobial properties. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with an IC50 value indicating effective inhibition at low concentrations. The study concluded that modifications to the acetamide structure could lead to enhanced antimicrobial profiles.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of α-l-fucosidases by related acetamides. The results indicated that compounds with similar substituents as this compound exhibited IC50 values in the nanomolar range, underscoring their potential as therapeutic agents in treating fucosidosis and related disorders .

Research Findings Summary Table

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | Antimicrobial | < 10 µM | Effective against Gram-positive bacteria |

| Study 2 | Enzyme Inhibition | 0.012 µM | Targeting α-l-fucosidases |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Pharmacokinetics and Bioactivity

Fluorophenoxy vs. Chlorophenoxy Groups: The fluorophenoxy group in the target compound (C₁₉H₁₈FNO₃S) may offer superior metabolic stability compared to chlorophenoxy derivatives (e.g., 2-(4-chlorophenoxy)-N-(2-oxotetrahydro-3-thienyl)acetamide, ). Fluorine’s electronegativity reduces oxidative metabolism, enhancing half-life .

Heterocyclic Nitrogen Substituents: The furan-3-ylmethyl and thiophen-2-yl ethyl groups in the target compound introduce dual heterocyclic motifs, which are absent in simpler analogs like UCM765 (phenylaminoethyl) . These groups may enhance binding to receptors requiring aromatic stacking (e.g., melatonin or protease targets). Pyridinyl or thiophenyl substituents (e.g., 5RH1 in ) exhibit strong interactions with enzyme active sites (e.g., SARS-CoV-2 Mpro), suggesting the target compound could similarly target proteases or kinases .

Solubility and Metabolic Stability :

- Compounds with hydroxy or methoxy groups (e.g., UCM924 in ) show improved water solubility due to hydrogen bonding. The target compound lacks polar groups, which may limit solubility but enhance membrane permeability .

- The absence of ester or amide hydrolysable groups (cf. ’s butyryl derivatives) suggests higher metabolic stability for the target compound .

Q & A

Q. Advanced

- Fluorine : Enhances metabolic stability and lipophilicity, improving membrane permeability. The electron-withdrawing effect of fluorine may also modulate electronic properties of the phenoxy group .

- Thiophene : Participates in π-π stacking interactions with biological targets (e.g., enzymes or receptors). Sulfur atoms may form hydrogen bonds or coordinate with metal ions in active sites .

What are the standard protocols for assessing the purity of this acetamide derivative?

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to quantify impurities .

- TLC : Silica gel plates with ethyl acetate/hexane eluents for rapid purity checks .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and detect trace contaminants .

What strategies resolve contradictions between computational predictions and experimental stability data?

Q. Advanced

- Solvent Effects : Re-evaluate computational models using explicit solvent parameters (e.g., COSMO-RS) to account for solvation dynamics .

- Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH) to identify degradation pathways not predicted in silico .

Which in vitro assays are suitable for preliminary evaluation of biological activity?

Q. Basic

- Enzyme Inhibition Assays : Fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases or proteases) .

- Cell Viability Assays : MTT or resazurin-based assays in relevant cell lines (e.g., cancer or microbial models) .

How to design experiments to investigate the environmental fate of this compound?

Q. Advanced

- Degradation Pathways : Use LC-MS/MS to identify degradates under simulated environmental conditions (e.g., UV light, microbial action) .

- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation potential .

What parameters are critical in solubility and formulation studies?

Q. Basic

- pH-Solubility Profile : Assess solubility across physiological pH (1.2–7.4) using shake-flask methods .

- Excipient Screening : Test co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) to enhance aqueous solubility .

What computational methods predict pharmacokinetic properties?

Q. Advanced

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.